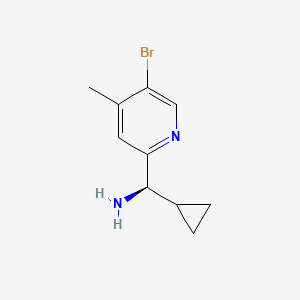
(R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a brominated methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine typically involves the following steps:
Bromination of 4-methylpyridine: The starting material, 4-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-4-methylpyridine.
Formation of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of an alkene.
Attachment of the methanamine moiety: The final step involves the formation of the methanamine group, which can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the methanamine moiety.
Reduction: Reduction reactions can target the brominated pyridine ring or the methanamine group.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl group or the methanamine moiety.
Reduction: Reduced forms of the brominated pyridine ring or the methanamine group.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and other desirable characteristics.
Mechanism of Action
The mechanism of action of ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can impose conformational constraints on the molecule, enhancing its binding affinity and specificity. The brominated pyridine ring may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- Cyclopropyl methyl ketone
- Cyclopropane-containing analogs of pharmacologically active compounds
Uniqueness
®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine stands out due to its unique combination of a brominated pyridine ring and a cyclopropyl methanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13BrN2 |
|---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
(R)-(5-bromo-4-methylpyridin-2-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H13BrN2/c1-6-4-9(13-5-8(6)11)10(12)7-2-3-7/h4-5,7,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI Key |
TURYTQVSHKDQFN-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@@H](C2CC2)N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)






![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)

